methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Overview
Description
Methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by a hydroxymethyl group at the 4-position and a carboxylate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by esterification. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acids or bases to facilitate the cyclization and esterification processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products:
Oxidation: Methyl 4-(carboxy)-1H-pyrazole-3-carboxylate.
Reduction: Methyl 4-(hydroxymethyl)-1H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazole derivatives.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The hydroxymethyl and carboxylate groups can interact with active sites or binding pockets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Methyl 4-(hydroxymethyl)benzoate: Similar in having a hydroxymethyl group but differs in the aromatic ring structure.
4-(Hydroxymethyl)pyrazole: Lacks the carboxylate ester group, making it less versatile in certain reactions.
Methyl 3-(hydroxymethyl)-1H-pyrazole-4-carboxylate: Positional isomer with different reactivity and properties.
Uniqueness: Methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties
Biological Activity
Methyl 4-(hydroxymethyl)-1H-pyrazole-3-carboxylate (M4HPC) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of M4HPC, drawing on diverse research findings.
1. Structural Characteristics
M4HPC is a pyrazole derivative characterized by the presence of hydroxymethyl and carboxylate functional groups. Its molecular formula is , and it features a methyl ester group, which can influence its solubility and reactivity. The compound's structure can be represented as follows:
2. Synthesis Methods
M4HPC can be synthesized through various methods, often involving the reaction of hydrazine derivatives with carbonyl compounds or esters. For instance, one common approach involves the condensation of methyl 3-pyrazolecarboxylate with formaldehyde in the presence of an acid catalyst. This method allows for the incorporation of the hydroxymethyl group effectively.
3.1 Antimicrobial Activity
Research indicates that pyrazole derivatives, including M4HPC, exhibit notable antimicrobial properties. A study evaluating various pyrazole compounds demonstrated that M4HPC showed moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for M4HPC were found to be around 250 µg/mL, indicating potential as an antibacterial agent .
3.2 Anti-inflammatory Properties
M4HPC has been investigated for its anti-inflammatory activity. Pyrazole derivatives are known for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies suggested that M4HPC could inhibit COX-2 activity, thereby reducing inflammatory responses .
Table 1: Summary of Biological Activities of M4HPC and Related Compounds
Activity Type | Compound | MIC/IC50 Values | Reference |
---|---|---|---|
Antimicrobial | M4HPC | 250 µg/mL | |
Anti-inflammatory | M4HPC | COX-2 inhibition | |
Antitumor | Related Pyrazoles | IC50: 8.5 - 9.3 µM |
5. Conclusion and Future Directions
The biological activity of this compound presents promising avenues for further research in drug development, particularly in antimicrobial and anti-inflammatory therapies. Given the compound's structural features and preliminary findings, future studies should focus on elucidating its mechanisms of action, optimizing its pharmacological profiles, and exploring its efficacy in vivo.
Further investigations into structure-activity relationships (SAR) will be crucial for understanding how modifications to the M4HPC structure can enhance its biological efficacy while minimizing potential side effects.
Properties
IUPAC Name |
methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-11-6(10)5-4(3-9)2-7-8-5/h2,9H,3H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTUQHAUIYTECK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=NN1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90665162 | |
Record name | Methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124598-39-6 | |
Record name | Methyl 4-(hydroxymethyl)-1H-pyrazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90665162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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